molecular formula C9H9N3OS B12402998 Benzthiazuron-d3

Benzthiazuron-d3

Cat. No.: B12402998
M. Wt: 210.27 g/mol
InChI Key: DTCJYIIKPVRVDD-FIBGUPNXSA-N
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Description

Benzthiazuron-d3: is a deuterium-labeled derivative of Benzthiazuron, a selective herbicide primarily used to control annual broad-leaved weeds in various crops . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzthiazuron-d3 involves the incorporation of deuterium atoms into the Benzthiazuron molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-aminobenzothiazole with deuterated methyl isocyanate under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Benzthiazuron-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzthiazuron-d3 has a wide range of applications in scientific research:

Mechanism of Action

Benzthiazuron-d3 exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to cellular components, ultimately causing plant death .

Comparison with Similar Compounds

Uniqueness of Benzthiazuron-d3: The deuterium labeling of this compound makes it unique compared to other similar herbicides. This labeling allows for more precise studies of its metabolic pathways and reaction mechanisms, providing valuable insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

210.27 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea

InChI

InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)/i1D3

InChI Key

DTCJYIIKPVRVDD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CNC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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